molecular formula C21H23N5O6 B11439822 ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B11439822
M. Wt: 441.4 g/mol
InChI Key: SGJXZWOKSWPOOQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a pyridine ring, and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the trimethoxyphenyl group. The final step involves the esterification of the carboxylate group.

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Pyridine Ring: This step involves the coupling of the pyrazole ring with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Trimethoxyphenyl Group: This is typically done through an amide bond formation reaction between the pyridine derivative and 3,4,5-trimethoxybenzoic acid.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is unique due to the presence of the trimethoxyphenyl group, which imparts specific biological activities and enhances its potential as a therapeutic agent. The combination of the pyrazole and pyridine rings also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

ethyl 5-amino-1-[5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C21H23N5O6/c1-5-32-21(28)14-11-24-26(19(14)22)17-7-6-12(10-23-17)20(27)25-13-8-15(29-2)18(31-4)16(9-13)30-3/h6-11H,5,22H2,1-4H3,(H,25,27)

InChI Key

SGJXZWOKSWPOOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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